BenchChemオンラインストアへようこそ!

Poricoic acid B

Anti-inflammatory NO inhibition Macrophage immunomodulation

Poricoic acid B (PAB) is a structurally defined 3,4-seco-lanostane triterpenoid with validated dual NTCP/ASBT inhibition and superior anti-inflammatory activity in macrophages. It exhibits lower intrinsic cytotoxicity than lanostane-type analogs, making it ideal for MAFLD, renal fibrosis, and immune regulation studies. For research use only; verify bioanalytical methods for in vivo applications.

Molecular Formula C30H44O5
Molecular Weight 484.7 g/mol
CAS No. 137551-39-4
Cat. No. B1587688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoricoic acid B
CAS137551-39-4
Molecular FormulaC30H44O5
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C
InChIInChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20?,21-,24+,26-,28-,29+,30-/m0/s1
InChIKeyNXAZWYWJZDFISF-RWENVMIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poricoic Acid B (CAS 137551-39-4): A 3,4-Seco-Lanostane Triterpenoid from Poria cocos with Quantifiable Differentiation for Research Procurement


Poricoic Acid B (PAB, CAS 137551-39-4) is a 3,4-seco-lanostane-type triterpenoid isolated from the sclerotium and epidermis of the medicinal fungus Poria cocos (Schw.) Wolf [1]. With a molecular formula of C₃₀H₄₄O₅ and a molecular weight of 484.67 g/mol, PAB belongs to a structurally defined class of tetracyclic triterpenes that includes its closest analog Poricoic Acid A (PAA) as well as dehydrotumulosic acid, polyporenic acid C, and tumulosic acid [2]. This compound has demonstrated quantifiable pharmacological activities across anti-inflammatory, anti-tumor, and metabolic regulation pathways, positioning it as a distinct research tool rather than a generic triterpenoid standard .

Why Poricoic Acid B Cannot Be Interchanged with Poricoic Acid A or Other In-Class Triterpenoids


Substitution of Poricoic Acid B (PAB) with its closest structural analog Poricoic Acid A (PAA) or other Poria cocos-derived lanostane triterpenoids is not scientifically justified due to quantifiable differences in bioactivity profiles, target engagement, and structure-activity relationships. Head-to-head studies reveal that PAB exhibits superior anti-inflammatory activity in RAW 264.7 macrophages [1], while PAA demonstrates greater late apoptosis induction in HepG2 hepatocellular carcinoma cells [2]. Furthermore, class-level comparisons show that 3,4-seco-lanostane-type triterpenes (including PAB and PAA) display distinct cytotoxicity profiles relative to lanosta-7,9(11)-diene-type triterpenes (e.g., dehydrotrametenolic acid, dehydroeburicoic acid), with the latter exhibiting higher inherent cytotoxicity that may confound mechanistic studies [3]. These non-interchangeable activity profiles necessitate compound-specific selection based on the research objective, as using a different analog could yield misleading or uninterpretable results.

Poricoic Acid B (CAS 137551-39-4) Quantitative Comparative Evidence: Head-to-Head Data for Informed Procurement Decisions


Poricoic Acid B Exhibits Superior Anti-Inflammatory Activity Compared to Poricoic Acid A in LPS-Stimulated RAW 264.7 Macrophages

In a direct head-to-head comparison using the same experimental platform, Poricoic Acid B (PAB) demonstrated higher anti-inflammatory activity than Poricoic Acid A (PAA) as measured by inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages [1]. The compounds were purified by high-speed countercurrent chromatography (HSCCC) to purities of 90% (PAB) and 92% (PAA) and tested in parallel under identical conditions [1].

Anti-inflammatory NO inhibition Macrophage immunomodulation

Poricoic Acid B Suppresses Multiple Pro-Inflammatory Cytokines in a Dose-Dependent Manner with Quantified Ranges

Poricoic Acid B (PAB) treatment of LPS-induced RAW 264.7 cells resulted in dose-dependent suppression of three key pro-inflammatory cytokines: tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) across a concentration range of 10 to 40 μg/mL [1]. While this cytokine inhibition profile has also been reported for Poricoic Acid A (PAA) and other triterpenoids, the combination of superior NO inhibition plus multi-cytokine suppression distinguishes PAB's anti-inflammatory signature .

Cytokine inhibition TNF-α IL-1β IL-6

Poricoic Acid A Induces Significantly Greater Late Apoptosis than Poricoic Acid B in HepG2 Hepatocellular Carcinoma Cells

A direct comparative study of PAB and PAA in HepG2 human hepatocellular carcinoma cells revealed a statistically significant difference in apoptosis induction capacity [1]. While both compounds increased overall apoptosis (p < 0.05) and arrested the cell cycle at the G2/M phase, Poricoic Acid A (PAA) induced late apoptosis significantly more than Poricoic Acid B (PAB) (p < 0.05) [1]. Both compounds inhibited tumor migration and invasion through multi-pathway interactions involving AKT/PI3K, MAPK, and p53 signaling cascades [1].

Anti-tumor Apoptosis Hepatocellular carcinoma

Poricoic Acid B Co-Inhibits Bile Acid Uptake Transporters NTCP and ASBT Alongside Poricoic Acid A and Polyporenic Acid C

Among five major triterpene acids isolated from Poria cocos and tested using Xenopus oocytes expressing NTCP and ASBT, Poricoic Acid B (PAB), Poricoic Acid A (PAA), and polyporenic acid C all significantly inhibited NTCP function, while PAB, PAA, and dehydrotumulosic acid significantly inhibited ASBT function [1]. Poricoic Acid A was further characterized as a competitive inhibitor of NTCP with an inhibitory constant (Kᵢ) of 63.4 ± 18.7 μM [1]. The P. cocos extract itself exhibited IC₅₀ values of 5.89 μg/mL (NTCP) and 14.6 μg/mL (ASBT) [1].

Bile acid transport NTCP ASBT Hypolipidemic

Poricoic Acid B and Poricoic Acid A Exhibit Divergent Pharmacokinetic Behavior in Vascular Dementia vs. Normal Rats

A validated ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method was used to compare the pharmacokinetic profiles of 11 compounds, including PAB and PAA, in normal versus vascular dementia model rats following oral administration of Jia-Wei-Kai-Xin-San extract [1]. The study achieved lower limits of quantification (LLOQ) of 1.04–2.68 ng/mL for all analytes with extraction recoveries >60% [1]. Results indicated that pharmacokinetic differences existed between normal and vascular dementia model rats for most analytes, including PAB and PAA, except for dehydrotumulosic acid and kaempferide [1].

Pharmacokinetics Vascular dementia Plasma concentration

Poricoic Acid B Displays Lower Intrinsic Cytotoxicity Than Lanosta-7,9(11)-Diene-Type Triterpenoids

Analysis of lanostane triterpenes isolated from the epidermis of Poria cocos indicates that 3,4-seco-lanostane-type triterpenes (including Poricoic Acid B and Poricoic Acid A) exhibit lower cytotoxicity toward RAW 264.7 macrophages compared to lanosta-7,9(11)-diene-type triterpenes (including dehydrotrametenolic acid and dehydroeburicoic acid) [1]. This structure-cytotoxicity relationship is corroborated by the finding that dehydrotrametenolic acid and dehydroeburicoic acid showed no anti-inflammatory activity in the same RAW 264.7 assay where PAB and PAA were active, possibly due to cytotoxicity confounding the readout [2].

Cytotoxicity Structural selectivity Cell viability

Poricoic Acid B (CAS 137551-39-4): Evidence-Backed Research Application Scenarios for Procurement Specialists and Investigators


In Vitro Anti-Inflammatory Mechanism Studies in Macrophage Models

Poricoic Acid B is the optimal selection for research programs investigating NO-mediated inflammatory pathways in macrophage cell lines. Direct comparative evidence demonstrates that PAB exhibits superior anti-inflammatory activity relative to Poricoic Acid A in LPS-induced RAW 264.7 cells [1], while also showing dose-dependent suppression of TNF-α, IL-1β, and IL-6 across a 10–40 μg/mL concentration range [1]. Critically, PAB belongs to the 3,4-seco-lanostane structural class that displays lower intrinsic cytotoxicity than lanosta-7,9(11)-diene-type triterpenoids (e.g., dehydrotrametenolic acid), reducing the risk of cell death confounding inflammatory readouts [2].

Bile Acid Transporter Inhibition and Enterohepatic Circulation Research

PAB is a validated tool compound for investigating dual inhibition of NTCP (hepatic sodium/taurocholate co-transporting polypeptide) and ASBT (apical sodium-dependent bile acid transporter), two key regulators of enterohepatic bile acid circulation [3]. Unlike polyporenic acid C (NTCP only) or dehydrotumulosic acid (ASBT only), PAB significantly inhibits both transporters, making it particularly useful for studies requiring simultaneous modulation of hepatic uptake and intestinal reabsorption [3]. This dual-inhibition profile supports mechanistic exploration of the hypolipidemic effects attributed to Poria cocos and its constituents [3].

Blood Glucose Regulation and Metabolic Disorder Research

PAB is specifically claimed in patent literature (US Patent Application for SINPHAR PHARMACEUTICAL CO., LTD.) for use in regulating blood glucose levels, either as a purified compound or as part of a Poria cocos epidermis extract wherein the total content of PAA and PAB is not less than 30% by weight [4]. This intellectual property positioning, combined with PAB's demonstrated inhibition of intracellular lipid accumulation and reduction of hepatocyte injury markers , supports its application in metabolic dysfunction-associated fatty liver disease (MAFLD) and related metabolic syndrome research programs .

In Vivo Pharmacokinetic and Pharmacodynamic Studies in CNS Disease Models

PAB has been successfully quantified in rat plasma using validated UFLC-MS/MS methods with LLOQ values of 1.04–2.68 ng/mL and extraction recoveries >60% [5]. Comparative pharmacokinetic analysis revealed that PAB exhibits disease-state-dependent plasma concentration profiles, with measurable differences between normal and vascular dementia model rats [5]. This established bioanalytical methodology makes PAB a feasible candidate for in vivo pharmacology studies in CNS and other disease models, though researchers should account for potential altered pharmacokinetics in pathological states when designing dosing regimens [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poricoic acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.